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Compound of Interest

Compound Name: Pheneridine

Cat. No.: B1622858

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Pheneridine and other notable 4-phenylpiperidine derivatives. The
following sections detail their pharmacological profiles, structure-activity relationships, and the
experimental protocols used for their evaluation, with quantitative data presented for
comparative analysis.

Pheneridine, chemically known as ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate, is
a synthetic opioid analgesic belonging to the 4-phenylpiperidine class.[1] While not currently in
clinical use, its structural similarity to pethidine (meperidine) suggests comparable
pharmacological effects, including analgesia, sedation, and respiratory depression.[1] A 1958
report from the United Nations Office on Drugs and Crime (UNODC) noted that Pheneridine's
poor solubility and high irritability limited high-dose administration in early studies, where it did
not demonstrate significant addiction liability at the tested doses.[2]

This guide aims to place Pheneridine within the broader context of the 4-phenylpiperidine
class of opioids by comparing its structural features and inferred properties with well-
characterized analogues such as pethidine, fentanyl, and its potent derivatives.

Structural and Pharmacological Comparison

The 4-phenylpiperidine scaffold is a cornerstone in the development of potent opioid
analgesics.[3][4] The core structure, consisting of a piperidine ring with a phenyl group at the 4-
position, is essential for interaction with opioid receptors, primarily the mu-opioid receptor
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(WOR).[3][4] Variations in substituents at the 1-position (piperidine nitrogen) and the 4-position
significantly influence the affinity, efficacy, and potency of these compounds.

Pheneridine's Structure in Context:

Pheneridine is a close analogue of pethidine, with the key difference being the substitution at
the piperidine nitrogen. Pethidine has a methyl group at this position, while Pheneridine
possesses a phenethyl group. This modification is known to significantly impact analgesic
potency. For instance, the N-phenethyl substitution in other opioid series often leads to a
substantial increase in activity compared to an N-methyl substitution.[5]

While specific quantitative data for Pheneridine's receptor binding and analgesic potency are
not readily available in the published literature, we can infer its likely pharmacological profile
based on the well-established structure-activity relationships (SAR) of the 4-phenylpiperidine
class. The introduction of the N-phenethyl group in Pheneridine, compared to the N-methyl
group of pethidine, would be expected to enhance its affinity for the p-opioid receptor and,
consequently, its analgesic potency.

Quantitative Comparison of 4-Phenylpiperidine
Analogues

To provide a quantitative framework for understanding the potential properties of Pheneridine,
the following tables summarize the receptor binding affinities (Ki), functional activities (EC50),
and in vivo analgesic potencies (ED50) for a selection of representative 4-phenylpiperidine
opioids.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities (Ki)
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Compound Ki (nM) Species/Assay Condition

Pethidine (Meperidine) >100 Human recombinant yOR
Human recombinant pOR /

Fentanyl 12-14 Marmoset brain
homogenates[6]

Sufentanil 0.138 Human recombinant pOR

Carfentanil 0.22 Human recombinant pOR[6]

Table 2: In Vitro Functional Activity (EC50) at the y-Opioid Receptor

Compound

EC50 (nM) - [**S]GTPYS
Assay

Species/Assay Condition

Pethidine (Meperidine) 9400 Human cloned pOR][7]
Fentanyl 32 Human pOR|[8]
) Data not readily available in
Sufentanil
comparable format
) ~85 times more potent than HEK-293 cells expressing
Carfentanil

Fentanyl

HOR[9]

Table 3: In Vivo Analgesic Potency (ED50) in Mice
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Test/Route of

Compound ED50 (mglkg) Administration

. . ~6.45 (relative potency _
Pethidine (Meperidine) ] Hot plate test (i.v.)[10]
comparison)

Warm-water tail-withdrawal

Fentanyl 0.08
test (s.c.)[11]
Sufentanil 0.0028 Hot plate test (i.v.)[10]
) ~20-30 times more potent than ) )
Carfentanil Animal studies[12]

Fentanyl

Signaling Pathways and Experimental Workflows

The analgesic and other effects of 4-phenylpiperidine opioids are primarily mediated through
the activation of the p-opioid receptor, a G-protein coupled receptor (GPCR).[1][13] Upon
agonist binding, the receptor undergoes a conformational change, leading to the activation of

intracellular signaling cascades.
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Opioid Receptor Signaling Pathway
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The screening and characterization of novel 4-phenylpiperidine analgesics typically follow a
structured workflow, progressing from in vitro to in vivo studies.

Compound Synthesis
(e.g., 4-Phenylpiperidine derivatives)

Determine Ki at y, 8, K receptors)

:
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(
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:
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Screening Workflow for Novel Opioid Analgesics
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Experimental Protocols
Radioligand Binding Assay for Mu-Opioid Receptor
Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the p-opioid receptor.

Materials:

Cell membranes expressing the human p-opioid receptor.

Radioligand (e.g., [BH]-DAMGO or [*H]-diprenorphine).

Test compound (e.g., Pheneridine analogue).

Non-specific binding control (e.g., Naloxone).

Incubation buffer (e.g., 50 mM Tris-HCI, pH 7.4).

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of the test compound.

 In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand
and varying concentrations of the test compound.

o For determining non-specific binding, incubate the membranes and radioligand with a high
concentration of naloxone.

e Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

» Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
free radioligand.

¢ \Wash the filters with ice-cold incubation buffer.

o Measure the radioactivity retained on the filters using a scintillation counter.
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o Calculate the specific binding at each concentration of the test compound.

o Determine the IC50 value (concentration of test compound that inhibits 50% of specific
radioligand binding) by non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

[*>*S]GTPYS Functional Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an
agonist at the p-opioid receptor.

Materials:

Cell membranes expressing the p-opioid receptor.

[3°S]GTPyS.

GDP (Guanosine diphosphate).

Test compound.

Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, pH 7.4).

Procedure:

Prepare serial dilutions of the test compound.

e In a 96-well plate, incubate the cell membranes with [3°S]GTPyS, GDP, and varying
concentrations of the test compound.

 Incubate at 30°C for a specified time (e.g., 60 minutes).
» Terminate the reaction by rapid filtration.
o Measure the amount of bound [3*S]GTPYS using a scintillation counter.

» Plot the specific binding of [3>*S]GTPyS against the log concentration of the test compound.
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o Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect)
from the resulting dose-response curve using non-linear regression.

In Vivo Analgesic Assay: Tail-Flick Test

Objective: To assess the analgesic potency (ED50) of a test compound in an animal model of
acute thermal pain.

Materials:

Male Swiss Webster mice.

Tail-flick analgesia meter.

Test compound and vehicle control.

Syringes for administration (e.g., subcutaneous).

Procedure:

Acclimatize the mice to the testing environment.

o Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to
the tail and measuring the time until the tail is withdrawn. A cut-off time is set to prevent
tissue damage.

o Administer the test compound or vehicle control at various doses to different groups of mice.

o At a predetermined time after administration (e.g., 30 minutes), re-measure the tail-flick
latency.

o Calculate the percentage of maximal possible effect (%MPE) for each mouse: %MPE =
[(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

o Construct a dose-response curve by plotting the %MPE against the log dose of the test
compound.
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o Determine the ED50 (dose that produces 50% of the maximal effect) from the dose-response

curve.

Conclusion

Pheneridine remains a pharmacologically under-characterized member of the 4-
phenylpiperidine family. Based on established structure-activity relationships, the N-phenethyl
substitution in Pheneridine suggests it likely possesses greater analgesic potency than its N-
methyl counterpart, pethidine. However, without direct experimental data, this remains a well-
founded hypothesis.

The comparative data for other 4-phenylpiperidines, such as fentanyl and its analogues,
highlight the profound impact of structural modifications on the pharmacological profile within
this class, leading to a wide spectrum of potencies and clinical applications. The provided
experimental protocols offer a standardized framework for the future evaluation of Pheneridine
and other novel 4-phenylpiperidine derivatives, which is essential for a comprehensive
understanding of their therapeutic potential and for the development of safer and more effective
analgesics. Further investigation is warranted to empirically determine the pharmacological
properties of Pheneridine and to validate its place within the rich and complex landscape of 4-
phenylpiperidine opioids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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